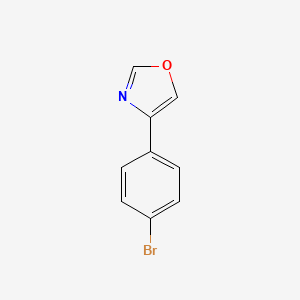
4-(4-Bromophenyl)oxazole
Vue d'ensemble
Description
4-(4-Bromophenyl)oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiprotozoal Activity
4-(4-Bromophenyl)oxazole derivatives have been synthesized and evaluated for their antiprotozoal activity. In a study by Carballo et al. (2017), 2-amino-4-(p-bromophenyl)-oxazole showed significant anti-trichomonal activity against Trichomonas vaginalis with an IC50 value of 1.89 μM, suggesting its potential as an antiprotozoal agent (Carballo et al., 2017).
Synthesis and Metabolism
This compound and its derivatives have been studied for their synthesis and metabolic pathways. Arora et al. (2012) explored the ring oxidation of various 4- or 5-substituted 2H-oxazoles, including 5-(3-bromophenyl)oxazole, to corresponding 2-oxazolone, highlighting the role of cytosolic aldehyde oxidase in this process (Arora et al., 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of this compound derivatives has been a focus of research. Apostol et al. (2022) synthesized and evaluated novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, demonstrating promising antimicrobial effects against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
Antioxidant and Anticancer Activities
Research has also investigated the antioxidant and anticancer properties of this compound derivatives. Mathew et al. (2013) synthesized novel 2,4-diphenyloxazole derivatives, among which specific compounds showed significant anticancer activity against HepG2 and HeLa cell lines, highlighting the potential of these derivatives in cancer therapy (Mathew et al., 2013).
Charge Transport and Nonlinear Optical Properties
This compound derivatives have been studied for their potential in electronics and photonics. Irfan et al. (2018) investigated the electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, suggesting its applicability in organic light-emitting diodes and other electronic devices (Irfan et al., 2018).
Synthesis Techniques and Applications
Liet al. (2011) provided insights into the regioselective C-4 bromination of oxazoles, demonstrating techniques that are crucial for the synthesis of brominated oxazole derivatives, which have applications in Suzuki-Miyaura and Negishi coupling reactions (Li et al., 2011).
Analgesic Activity and Histopathological Assessment
The analgesic properties and safety profile of this compound derivatives were studied by Bărbuceanu et al. (2020). They synthesized new compounds that exhibited significant analgesic activity and demonstrated low toxicity in histopathological assessments, indicating their potential as pain-relief agents (Bărbuceanu et al., 2020).
Organic Synthesis and Natural Products
Hassner and Fischer (1993) discussed the versatility of oxazoles, including this compound, in organic synthesis. They highlighted the potential for oxazoles to undergo reactions leading to aromatic substitution or addition products, which are valuable in the synthesis of natural products containing pyridine or furan rings (Hassner & Fischer, 1993).
Safety and Hazards
The safety information for “4-(4-Bromophenyl)oxazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305+351+338, P302+352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Orientations Futures
Oxazole is an important moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium . In the future, it is imperative to develop alternate metal-free synthetic routes .
Mécanisme D'action
Target of Action
4-(4-Bromophenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the bromophenyl group at the 4-position could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
It has been reported that 4-(4-bromophenyl)-2-tert-butyloxazole, a similar compound, was found to be one of the most active compounds in an antibacterial potential study .
Analyse Biochimique
Biochemical Properties
4-(4-Bromophenyl)oxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may not be apparent in short-term studies. Understanding these temporal effects is essential for designing effective therapeutic strategies and predicting long-term outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications. Additionally, understanding the dosage effects can help in predicting potential side effects and optimizing treatment protocols.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, this compound has been shown to inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production. These interactions are essential for understanding the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. Understanding these transport mechanisms is crucial for predicting the compound’s distribution and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZBHACCQAUBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624676 | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54289-73-5 | |
| Record name | 4-(4-Bromophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)





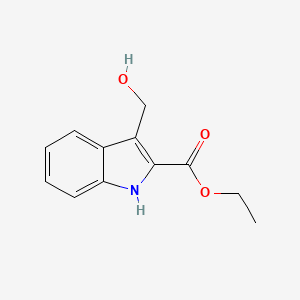
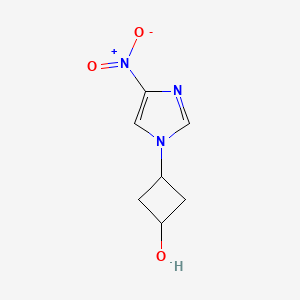


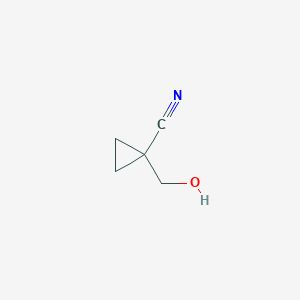
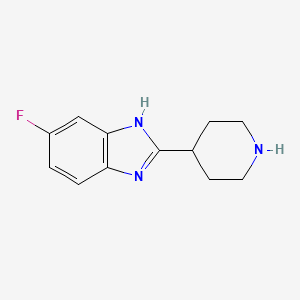
![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

